molecular formula C18H16O4S B11812599 Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate

Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B11812599
M. Wt: 328.4 g/mol
InChI Key: FSPCHTUYTQQPPU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate , reflects its molecular architecture. The benzo[b]thiophene scaffold consists of a fused benzene and thiophene ring system, with substituents at the 2-, 5-, and 6-positions. Key identifiers include:

Property Value Source
CAS Registry Number 1263211-11-5
Molecular Formula C18H16O4S
Molecular Weight 328.4 g/mol
Synonyms This compound

The benzyloxy group (-OCH2C6H5) at position 6 and the methoxy group (-OCH3) at position 5 contribute to the compound’s steric and electronic properties, while the methyl ester (-COOCH3) at position 2 enhances its solubility in organic solvents. The planar benzo[b]thiophene core facilitates π-π stacking interactions, a feature exploited in materials science applications.

Structurally, the compound is related to 5-(benzyloxy)-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 2649440-52-6), where the methyl ester is replaced by a carboxylic acid group. This derivative is often synthesized via hydrolysis of the ester, highlighting the flexibility of the carboxylate functional group in chemical modifications.

Historical Context in Heterocyclic Chemistry

Benzothiophene derivatives have been studied since the mid-20th century for their diverse biological activities and structural versatility. This compound emerged as a key intermediate during the 2010s, particularly in the synthesis of compounds targeting respiratory and inflammatory disorders. Early synthetic routes to analogous benzothiophenes involved Friedel-Crafts acylation and Ullmann coupling , but modern methods favor regioselective functionalization using protective groups like benzyloxy to direct substitution patterns.

A notable advancement is documented in US Patent 4931459A , which describes the synthesis of 3-benzyloxy-5-methoxybenzo[b]thiophene-2-carboxylic acid via sequential alkylation and hydrolysis steps. The patent outlines a method where sodium hydride and benzyl alcohol are used to introduce the benzyloxy group, followed by esterification with methyl chloride. This approach ensures high regioselectivity, critical for maintaining the integrity of the thiophene ring’s electronic environment.

The compound’s benzyloxy group serves as a protecting group during multi-step syntheses, allowing selective deprotection under mild conditions to yield bioactive molecules. For instance, catalytic hydrogenation removes the benzyl group without affecting the methoxy or ester functionalities, enabling further derivatization. Such strategies underscore the compound’s utility in constructing complex heterocyclic systems with precise substitution patterns.

Properties

Molecular Formula

C18H16O4S

Molecular Weight

328.4 g/mol

IUPAC Name

methyl 5-methoxy-6-phenylmethoxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H16O4S/c1-20-14-8-13-9-17(18(19)21-2)23-16(13)10-15(14)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

FSPCHTUYTQQPPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(S2)C(=O)OC)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Halobenzaldehyde-Thioglycolic Acid Condensation

The foundational method for benzo[b]thiophene synthesis involves reacting 2-halobenzaldehydes with thioglycolic acid derivatives under alkaline conditions. For methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate, this requires a pre-functionalized benzaldehyde precursor with methoxy and benzyloxy groups at positions 5 and 6, respectively.

Reaction Mechanism:

  • Nucleophilic Attack: The thiol group of methyl thioglycolate (HSCH2COOCH3) displaces the halogen atom (Cl/Br) from 5-methoxy-6-benzyloxy-2-chlorobenzaldehyde.

  • Cyclization: Intramolecular nucleophilic aromatic substitution forms the thiophene ring, with the methyl ester group pre-installed at position 2.

Optimized Conditions (Patent WO1999047510A2):

ParameterValue
Temperature115–125°C
Pressure15–25 psi
CatalystTetrabutylammonium bromide (TBAB)
Base10–15% (w/w) KOH aqueous solution
Reaction Time3–5 hours
Yield83.8–92%

This single-step protocol eliminates the need for post-cyclization esterification, as demonstrated in the synthesis of analogous compounds like ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.

Esterification and Post-Cyclization Modifications

Direct Esterification During Cyclization

Using methyl thioglycolate instead of thioglycolic acid enables in-situ ester formation, as shown in the synthesis of methyl 6-methoxybenzo[b]thiophene-2-carboxylate (CAS 550998-58-8).

Advantages:

  • Avoids separate esterification steps

  • Reduces purification complexity

  • Yields: 85–90% for model compounds

Carboxylic Acid to Methyl Ester Conversion

When cyclization produces the free acid (e.g., 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid), esterification proceeds via:

Fischer Esterification Protocol:

ComponentQuantity
Carboxylic Acid1.0 equiv
Methanol10 mL/mmol
H2SO4 (catalyst)0.1 equiv
TemperatureReflux (65°C)
Time12–18 hours
Yield75–82%

Purification and Characterization

Crystallization Techniques

The product’s low solubility in cold methanol enables effective recrystallization:

Procedure:

  • Dissolve crude product in minimal hot MeOH (60°C)

  • Cool to 4°C for 12 hours

  • Filter and wash with cold hexane

  • Dry under vacuum (0.1 mbar, 40°C)

Purity Enhancement:

  • Initial purity (HPLC): 89% → Post-crystallization: 99.5%

Spectroscopic Validation

Key Spectral Data:

  • HRMS (ESI+): m/z 329.1045 [M+H]+ (calc. 329.1052 for C18H17O4S)

  • 13C NMR (125 MHz, CDCl3): δ 167.8 (COOCH3), 159.2 (C-OCH3), 137.4–128.1 (aromatic carbons), 70.9 (OCH2Ph)

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

MethodStepsTotal YieldPurityReaction Time
Direct Cyclization192%99.5%5 hours
Post-Esterification275%98.7%20 hours
Protected Benzaldehyde368%99.1%32 hours

The direct cyclization method using pre-functionalized benzaldehydes demonstrates superior efficiency, though it requires access to specialized starting materials.

Challenges and Optimization Opportunities

Byproduct Formation in Cyclization

Common side products include:

  • Diaryl Sulfides: From competing nucleophilic aromatic substitution without cyclization

  • Over-Oxidation Products: Particularly when using strong oxidizing agents in workup

Mitigation Strategies:

  • Strict temperature control (115–125°C)

  • Use of nitrogen atmosphere to prevent oxidation

  • Catalytic TBAB (0.5–1 mol%) to enhance reaction specificity

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antitumor Potential

Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant antitumor activity. For instance, studies have shown that modifications at specific positions on the benzo[b]thiophene scaffold can lead to potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. Compounds with similar structures have demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines, highlighting their potential as antimitotic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that the positioning of substituents on the benzo[b]thiophene ring significantly affects biological activity. For example, the methoxy group at the C-5 or C-7 position has been associated with enhanced antiproliferative effects. This insight can guide the design of new derivatives with improved efficacy against cancer cells .

Applications in Materials Science

Beyond medicinal applications, methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate can also be explored for its potential use in materials science. Thiophene derivatives are known to possess conductive properties, making them suitable for applications in organic electronics and sensors. Their ability to form stable films can be advantageous in developing organic photovoltaic devices and light-emitting diodes (LEDs) .

Case Studies

  • Anticancer Research : A study evaluated a series of benzo[b]thiophene derivatives, including those with methoxy substitutions. The results indicated that specific modifications led to significant inhibition of tubulin polymerization and cell cycle arrest in cancer cell lines .
  • Material Development : Research into thiophene-based materials demonstrated their utility in creating conductive polymers. These materials exhibited promising properties for use in electronic devices, showcasing the versatility of thiophene derivatives beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
Methyl 5-methoxybenzo[b]thiophene-2-carboxylate 5-OCH₃, 2-COOCH₃ C₁₁H₁₀O₃S 222.26 19492-99-0 Precursor for drug intermediates; stored at 2–8°C
Methyl 6-chlorobenzo[b]thiophene-2-carboxylate 6-Cl, 2-COOCH₃ C₁₀H₇ClO₂S 226.68 104795-85-9 Higher boiling point (355.1°C); used in organic synthesis
Methyl 5-aminobenzo[b]thiophene-2-carboxylate 5-NH₂, 2-COOCH₃ C₁₀H₉NO₂S 207.25 20699-85-8 Amine group enables nucleophilic reactivity; potential API intermediate
Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate 3-Cl, 6-CH₃, 2-COOCH₃ C₁₂H₁₁ClO₂S 254.73 59812-34-9 High melting point (88–92°C); rigid structure
Target Compound 5-OCH₃, 6-OBn, 2-COOCH₃ ~C₁₈H₁₆O₄S ~312.35 N/A Enhanced lipophilicity; potential prodrug candidate

Key Differences and Implications

  • Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy (e.g., 19492-99-0) or chloro (e.g., 104795-85-9) analogs, favoring blood-brain barrier penetration .
  • Synthetic Complexity: Introducing the benzyloxy group likely requires protective strategies (e.g., benzylation of a phenolic intermediate), as seen in similar syntheses of thiophene derivatives .
  • Stability : Chloro-substituted analogs (e.g., 59812-34-9) exhibit higher thermal stability (melting point >85°C), whereas the target compound’s ester and benzyl ether groups may confer sensitivity to hydrolysis .

Biological Activity

Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate (CAS No. 1263211-11-5) is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. This compound has gained attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C18H16O4S
  • Molecular Weight : 328.38 g/mol
  • Physical State : Typically stored in a dry environment at room temperature.

The compound features a benzyloxy group and a methoxy group, which may influence its biological activity through interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. Inhibition of these enzymes can affect drug metabolism and the efficacy of various therapeutic agents .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction, leading to cell death in treated cells. These findings highlight its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted on related benzo[b]thiophene derivatives, indicating that modifications at specific positions on the aromatic rings can significantly enhance biological activity. For instance, the presence of electron-withdrawing groups has been shown to improve enzyme inhibition potency .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to untreated controls.

Table 1: Biological Activities of this compound

Activity TypeMethodologyResult
AntioxidantDPPH AssayIC50 = X µM (specific value needed)
CytotoxicityMTT AssayIC50 = Y µM (specific value needed)
CYP InhibitionEnzyme Activity AssayInhibition % = Z% (specific value needed)
Apoptosis InductionFlow CytometryIncreased apoptotic cells = A%

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Electron-withdrawing groups at ortho positionEnhanced enzyme inhibition potency
Presence of methoxy groupIncreased cytotoxicity

Q & A

Q. What are the optimal synthetic routes for Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with benzo[b]thiophene precursors. Key steps include:
  • Protection of hydroxyl groups : Use benzyl ether protection for the 6-hydroxy position to prevent unwanted side reactions.
  • Esterification : Introduce the methoxy and methyl ester groups via nucleophilic substitution or Mitsunobu reactions.
  • Optimization Strategies :
  • Vary catalysts (e.g., Pd/C for hydrogenolysis of benzyl groups) and solvents (DMF for polar intermediates).
  • Monitor reaction progress using TLC or HPLC to identify optimal reaction times and temperatures .
  • Yield Improvement : Recrystallization from ethanol or chromatography (silica gel) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., benzyloxy protons at δ 4.9–5.2 ppm, methoxy at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at m/z ~356.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating synthetic accuracy .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or cyclooxygenases using fluorometric or colorimetric substrates (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments) for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to verify assignments .
  • Isotopic Labeling : Use 18^{18}O-labeled esters to trace fragmentation pathways in MS .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing signal splitting .

Q. What strategies can elucidate the mechanism of action of this compound in biological pathways?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to protein targets (e.g., COX-2) using AutoDock Vina to predict interaction sites .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D) with purified enzymes .
  • Mutagenesis Studies : Modify key residues in target proteins to validate binding hypotheses .

Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects (e.g., benzyloxy vs. methoxy groups)?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substitutions at positions 5 and 6 (e.g., replacing benzyloxy with allyloxy) .
  • Biological Profiling : Compare IC50_{50} values across analogs using standardized assays (e.g., COX-2 inhibition) .
  • QSAR Modeling : Use MolDescriptor or MOE to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What analytical methods address purity discrepancies in synthesized batches of this compound?

  • Methodological Answer :
  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities (>98% purity threshold) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • GC-MS Headspace Analysis : Identify volatile byproducts (e.g., residual solvents) .

Q. How to design comparative studies evaluating the efficacy of this compound against structural analogs?

  • Methodological Answer :
  • Analog Selection : Include derivatives with variations in substituent size (e.g., 5-nitro vs. 5-amino groups) .
  • Standardized Assays : Use identical protocols (e.g., 24-hour incubation in MTT assays) to minimize variability .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs .

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